6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide, also known as CP-690,550, is a small molecule inhibitor of Janus kinase 3 (JAK3). It was first discovered in 2005 by Pfizer and has since been studied for its potential therapeutic applications in various autoimmune diseases.
Mecanismo De Acción
JAK3 is a tyrosine kinase that plays a critical role in the signaling pathways of various immune cells, including T cells, B cells, and natural killer cells. 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide inhibits the activity of JAK3 by binding to its active site, thereby preventing the phosphorylation and activation of downstream signaling molecules.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-alpha), and interferon-gamma (IFN-gamma) in vitro and in vivo. It also reduces the proliferation and activation of T cells and B cells, leading to a decrease in autoimmune responses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its high potency and selectivity for JAK3, as well as its ability to inhibit multiple cytokines simultaneously. However, its limitations include its poor solubility in aqueous solutions and its potential for off-target effects on other JAK family members.
Direcciones Futuras
Future research on 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide could focus on its potential therapeutic applications in other autoimmune diseases, such as multiple sclerosis and lupus. It could also be studied in combination with other immunomodulatory agents to enhance its efficacy and reduce potential side effects. Additionally, further studies on its pharmacokinetics and pharmacodynamics could help optimize its dosing and administration in clinical settings.
Métodos De Síntesis
The synthesis of 6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide involves several steps, including the reaction of 2,4-difluorobenzonitrile with cyclopropylamine to form 2,4-difluoro-N-cyclopropylbenzamide. This intermediate is then reacted with 2-cyanopyrimidine to form the final product, this compound.
Aplicaciones Científicas De Investigación
6-Cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in autoimmune diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to inhibit the activity of JAK3, a key enzyme involved in the signaling pathways of various immune cells, thereby reducing inflammation and autoimmune responses.
Propiedades
IUPAC Name |
6-cyclopropyl-N-(2,4-difluorophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2N3O/c15-9-3-4-11(10(16)5-9)19-14(20)13-6-12(8-1-2-8)17-7-18-13/h3-8H,1-2H2,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZKMLXXJRPYNQU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NC=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.